molecular formula C15H17N2NaO7S2 B10859895 Ticarcillin monosodium

Ticarcillin monosodium

Cat. No.: B10859895
M. Wt: 424.4 g/mol
InChI Key: BVGLWBKHBMAPKY-QBGWIPKPSA-M
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Description

Ticarcillin monosodium is a semisynthetic, extended-spectrum carboxypenicillin antibacterial agent. It is effective against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used in the treatment of lower respiratory tract infections, skin and skin structure infections, urinary tract infections, and intra-abdominal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ticarcillin monosodium is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid (6-APA) with a thiopheneacetic acid derivative. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The resulting intermediate is then treated with sodium hydroxide to form the monosodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and filtration are commonly employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Ticarcillin monosodium undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, it can hydrolyze to form penicilloic acid.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at different pH levels.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed:

Scientific Research Applications

Ticarcillin monosodium is extensively used in scientific research, particularly in the fields of microbiology and pharmacology. Its applications include:

    Antibacterial Studies: Used to study the efficacy of antibacterial agents against various bacterial strains.

    Mechanism of Action Studies: Helps in understanding the molecular mechanisms of antibacterial activity.

    Pharmacokinetics and Pharmacodynamics: Used in studies to determine the absorption, distribution, metabolism, and excretion of antibacterial agents.

    Clinical Research: Investigated for its effectiveness in treating various bacterial infections

Mechanism of Action

Ticarcillin monosodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

    Piperacillin: Another extended-spectrum penicillin with similar antibacterial activity.

    Carbenicillin: A carboxypenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.

    Azlocillin: A ureidopenicillin with a broader spectrum of activity.

Uniqueness: Ticarcillin monosodium is unique due to its high efficacy against Pseudomonas aeruginosa and its ability to be used in combination with beta-lactamase inhibitors like clavulanic acid to overcome resistance mechanisms .

Properties

Molecular Formula

C15H17N2NaO7S2

Molecular Weight

424.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate

InChI

InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1

InChI Key

BVGLWBKHBMAPKY-QBGWIPKPSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+]

Origin of Product

United States

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